2-[4-[[4-[4-[[4-(2-Oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the biphenyl core: This can be achieved through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the piperidine moiety: This step involves the reaction of the biphenyl intermediate with piperidine under basic conditions.
Formation of the oxo-ethoxy linkage: This step involves the reaction of the piperidine-substituted biphenyl with an appropriate oxo-ethoxy reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety could yield a lactam, while reduction of the oxo-ethoxy linkage could yield an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s complex structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s aromatic rings and functional groups could make it useful in the development of new materials with unique properties.
Biological Research: The compound could be used as a probe to study biological processes, particularly those involving aromatic interactions or piperidine-containing molecules.
Mechanism of Action
The mechanism by which 2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE: This compound is similar in structure but may have different functional groups or substitutions.
4-{[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE: This compound has a similar core structure but different substituents.
Uniqueness
The uniqueness of 2-{4-[(E)-({4’-[(E)-({4-[2-OXO-2-(PIPERIDIN-1-YL)ETHOXY]PHENYL}METHYLIDENE)AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOXY}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE lies in its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties
Properties
CAS No. |
6415-44-7 |
---|---|
Molecular Formula |
C40H42N4O4 |
Molecular Weight |
642.8 g/mol |
IUPAC Name |
2-[4-[[4-[4-[[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenoxy]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C40H42N4O4/c45-39(43-23-3-1-4-24-43)29-47-37-19-7-31(8-20-37)27-41-35-15-11-33(12-16-35)34-13-17-36(18-14-34)42-28-32-9-21-38(22-10-32)48-30-40(46)44-25-5-2-6-26-44/h7-22,27-28H,1-6,23-26,29-30H2 |
InChI Key |
YBIIJXUNLZIZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=CC5=CC=C(C=C5)OCC(=O)N6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.